6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
6,6-Dimethyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a tricyclic heterocyclic compound featuring a triazoloquinazolinone core substituted with a 3,4,5-trimethoxyphenyl group. The compound’s structure includes a fused triazole ring, contributing to its rigidity and metabolic stability.
Properties
IUPAC Name |
6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-20(2)8-12-16(13(25)9-20)17(24-19(23-12)21-10-22-24)11-6-14(26-3)18(28-5)15(7-11)27-4/h6-7,10,17H,8-9H2,1-5H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIGPVAMUDRVOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6,6-Dimethyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structure characterized by a triazole ring fused with a quinazoline moiety and multiple methoxy groups on the phenyl ring. Such structural characteristics suggest significant pharmacological properties that warrant further exploration.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 372.43 g/mol. The presence of the triazole and quinazoline rings along with methoxy substitutions enhances its solubility and biological interactions.
Anticancer Properties
Research indicates that compounds within the triazoloquinazolinone class exhibit notable antiproliferative and anticancer activities. Specific studies have demonstrated that related compounds can induce apoptosis in various cancer cell lines:
| Cell Line | Compound Concentration | Observed Effect |
|---|---|---|
| MCF7 (Breast Cancer) | 10 µM | Significant reduction in cell viability |
| A549 (Lung Cancer) | 5 µM | Induction of apoptosis |
The mechanism of action is believed to involve cell cycle arrest and apoptosis through the activation of caspase pathways.
Antimicrobial Activity
The biological activity of this compound also extends to antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains. In vitro studies have reported:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest potential applications in treating infections caused by resistant strains.
Anti-inflammatory Effects
Preliminary studies indicate that this compound may possess anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli.
The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes involved in cell proliferation and survival pathways.
Study 1: Anticancer Activity
A recent study explored the anticancer effects of this compound on MCF7 and A549 cells. The results indicated a dose-dependent decrease in cell viability with significant apoptosis observed at higher concentrations.
Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, derivatives of triazoloquinazolinones were tested against multi-drug resistant bacteria. The results showed promising activity against Staphylococcus aureus, highlighting the potential for development into therapeutic agents.
Comparison with Similar Compounds
Trends :
Key Findings :
- Catalyst Efficiency : NGPU () and p-TSA () enable rapid, high-yielding syntheses under mild conditions, outperforming traditional catalysts like InCl₃ () or boric acid .
- Solvent-Free vs. Solvent-Based : Solvent-free methods reduce environmental impact and purification steps, as seen in the tetrazoloquinazoline synthesis () .
Structural and Spectroscopic Comparisons
- IR/NMR Profiles : The target compound’s trimethoxyphenyl group would show distinct C-O stretching (~1250 cm⁻¹) and aromatic proton signals (δ ~6.8–7.2 ppm), differing from nitro (δ ~8.0 ppm) or hydroxyl (δ ~11.3 ppm) analogs .
- Crystallinity : Dimethyl groups at the 6-position (as in ) enhance crystallinity, aiding purification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
